methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. One of the nitrogen atoms bears a hydrogen atom, and the other is a pyrrole-type nitrogen .Physical and Chemical Properties Analysis
The compound has a molecular weight of 384.45. Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the resources I found.Scientific Research Applications
Synthesis Techniques and Chemical Properties
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research by Mohareb et al. (2004) delves into the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, yielding a variety of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives, showcasing a methodological approach to creating diverse chemical structures Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Thiophenylhydrazonoacetates in heterocyclic synthesis. Heteroatom Chemistry, 15(1), 15-20.
Characterization of Pyrazole Derivatives : In the work by Portilla et al. (2007), two isomeric reaction products of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its counterpart are studied for their hydrogen-bonded molecular structures, contributing to the understanding of molecular interactions and electronic structures in pyrazole derivatives Portilla, J., Mata, E. G., Cobo, J., Low, J. N., & Glidewell, C. (2007). Two isomeric reaction products: hydrogen-bonded sheets in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and hydrogen-bonded chains of edge-fused rings in methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 9), o510-3.
Potential Applications
- Antimicrobial and Anti-Tumor Activities : Research by Abdelriheem et al. (2017) and Gomha et al. (2016) explores the synthesis of new derivatives containing 1,2,3-triazole moiety and bis-pyrazolyl-thiazoles, respectively, investigating their antimicrobial and anti-tumor potentials. These studies highlight the possible pharmacological applications of such compounds, suggesting areas where similar compounds might find use Abdelriheem, N. A., Mohamed, A. M. M., & Abdelhamid, A. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, 22(2); Gomha, S. M., Edrees, M. M., & Altalbawy, F. M. A. (2016). Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents. International Journal of Molecular Sciences, 17.
Future Directions
Properties
IUPAC Name |
methyl 4-[2-[(5-methyl-1-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11(2)23-12(3)9-15(22-23)17(24)21-19-20-16(10-27-19)13-5-7-14(8-6-13)18(25)26-4/h5-11H,1-4H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLWSVGIYOFECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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